
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine
Overview
Description
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine, also known as BFBP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BFBP is a small molecule that can selectively bind to specific receptors in the brain, leading to various physiological and biochemical effects.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine involves its selective binding to specific receptors in the brain. It has been shown to act as an agonist at the serotonin 5-HT1A receptor, leading to an increase in serotonin levels in the brain. This compound also acts as an antagonist at the serotonin 5-HT2A receptor, leading to a decrease in the activity of this receptor. These effects on serotonin receptors have been linked to the potential therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of serotonin in the brain, leading to an antidepressant effect. This compound has also been shown to decrease the activity of the serotonin 5-HT2A receptor, which has been linked to the potential antipsychotic effects of this compound. Additionally, this compound has been shown to have anxiolytic effects, which may be due to its effects on serotonin receptors.
Advantages and Limitations for Lab Experiments
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine has several advantages for lab experiments, including its high selectivity for specific receptors in the brain and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, research could focus on the development of novel derivatives of this compound with improved selectivity and efficacy. Overall, this compound has significant potential for scientific research and may lead to the development of new treatments for various neurological disorders.
Scientific Research Applications
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to selectively bind to specific receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, leading to various physiological and biochemical effects. This compound has been investigated for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClFN2/c18-14-11-13(5-6-16(14)20)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYPFSATCCFZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


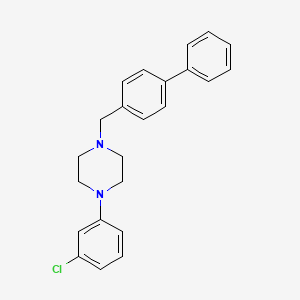
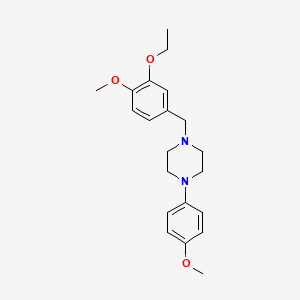
![1-(3-ethoxy-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441008.png)
![1-[(4-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441020.png)
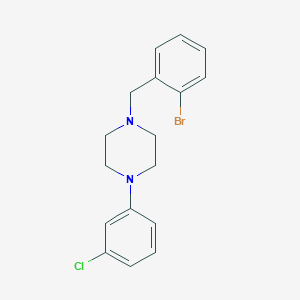
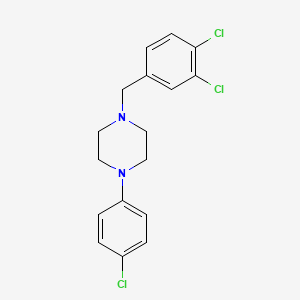


![1-(3-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441062.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B3441082.png)
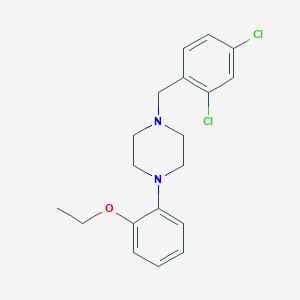
![1-(2,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441092.png)
![1-(2-ethoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441094.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3441102.png)
